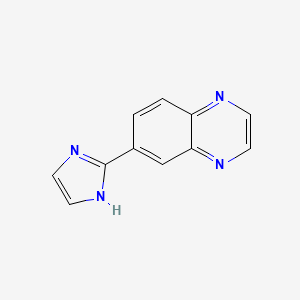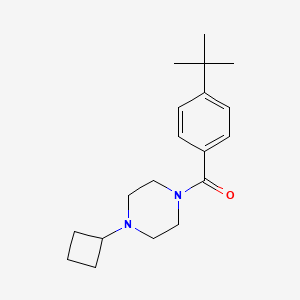
(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a cyclobutyl-substituted piperazine ring via a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing flow microreactor systems to ensure efficient and sustainable synthesis . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of (4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenyl salicylate: Known for its anti-inflammatory properties.
1-(4-tert-Butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one: Evaluated as a corrosion inhibitor.
4-tert-Butylphenol: Used in the production of epoxy resins and polycarbonate.
Uniqueness
(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C19H28N2O |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H28N2O/c1-19(2,3)16-9-7-15(8-10-16)18(22)21-13-11-20(12-14-21)17-5-4-6-17/h7-10,17H,4-6,11-14H2,1-3H3 |
Clave InChI |
UXNJALGRFYVJTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


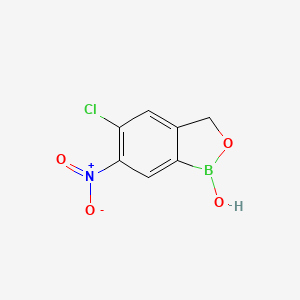

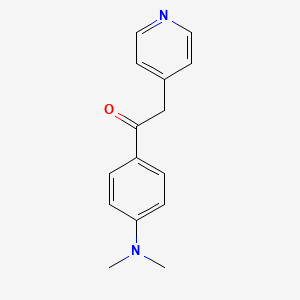
![N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13877509.png)
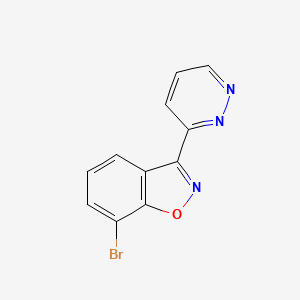

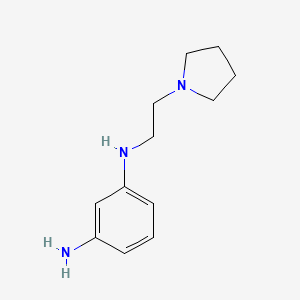

![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)
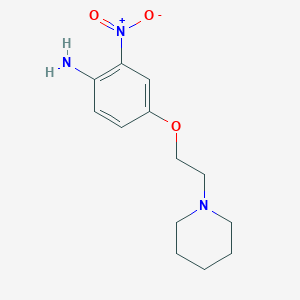
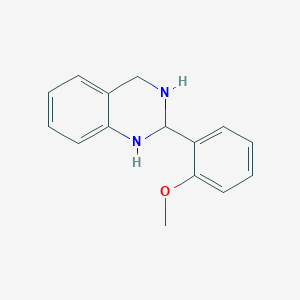

![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)
